molecular formula C7H13N3O2S B12893048 3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide CAS No. 917899-19-5

3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Cat. No.: B12893048
CAS No.: 917899-19-5
M. Wt: 203.26 g/mol
InChI Key: CSDWSKXRAXPRAP-UHFFFAOYSA-N
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Description

3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide typically involves the reaction of 3-ethyl-1H-pyrazole with N,N-dimethylsulfonamide under specific conditions. One common method is the use of a three-component one-pot protocol, which involves the reaction of 4-triazole-3-thiol or 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone and various substituted benzaldehydes .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles, such as metal-free and solvent-free reactions, green solvents, and heterogeneous catalysts. Multicomponent reactions (MCR) and one-pot processes are also commonly used to enhance atomic efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities.

    Medicine: Investigated for its potential as an anti-inflammatory and antidiabetic agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

917899-19-5

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

3-ethyl-N,N-dimethylpyrazole-1-sulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-4-7-5-6-10(8-7)13(11,12)9(2)3/h5-6H,4H2,1-3H3

InChI Key

CSDWSKXRAXPRAP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C=C1)S(=O)(=O)N(C)C

Origin of Product

United States

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